N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a complex organic compound characterized by the presence of a cyanophenyl group, a furan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation of 2-cyanophenylamine with 4-(furan-3-yl)benzyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)ethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)propyl)oxalamide
- N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)butyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to its specific structural features, such as the benzyl group attached to the furan ring
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c21-11-16-3-1-2-4-18(16)23-20(25)19(24)22-12-14-5-7-15(8-6-14)17-9-10-26-13-17/h1-10,13H,12H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUZRWCDAIVXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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